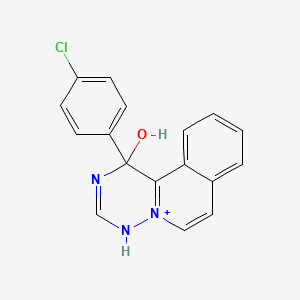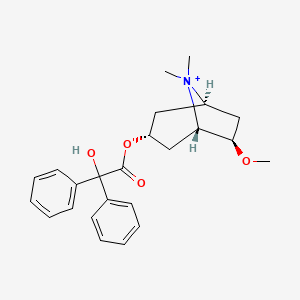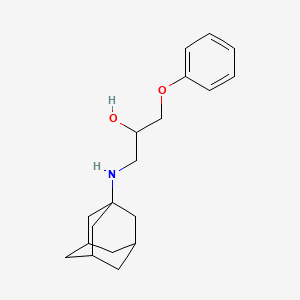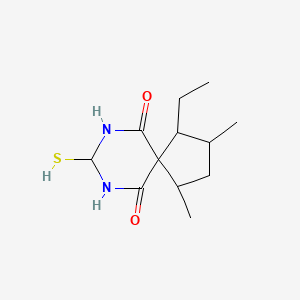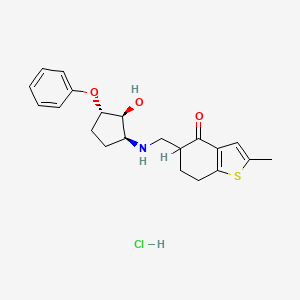
Tipentosin HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tipentosin hydrochloride is a small molecule compound known for its potential therapeutic applications. It is a hydrochloride salt form of Tipentosin, which enhances its solubility and stability. This compound has been studied for its various biological activities and potential use in treating certain medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tipentosin hydrochloride involves several steps, starting from basic organic compounds. The process typically includes:
Formation of the Core Structure: The core structure of Tipentosin is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Introduction of Functional Groups: Various functional groups are introduced to the core structure through substitution reactions.
Hydrochloride Formation: The final step involves converting Tipentosin into its hydrochloride salt form by reacting it with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of Tipentosin hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions efficiently.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Tipentosin hydrochloride undergoes various chemical reactions, including:
Oxidation: Tipentosin can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
Scientific Research Applications
Tipentosin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as hypertension and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tipentosin hydrochloride involves its interaction with specific molecular targets in the body. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ticlopidine: A platelet aggregation inhibitor used in preventing thrombotic strokes.
Piperidine Derivatives: Compounds with a similar core structure used in various pharmaceutical applications.
Uniqueness
Tipentosin hydrochloride stands out due to its unique combination of functional groups and its specific biological activities. Unlike other similar compounds, it has shown potential in a broader range of applications, from medicinal chemistry to industrial processes.
Properties
CAS No. |
95588-10-6 |
|---|---|
Molecular Formula |
C21H26ClNO3S |
Molecular Weight |
408.0 g/mol |
IUPAC Name |
5-[[[(1S,2S,3S)-2-hydroxy-3-phenoxycyclopentyl]amino]methyl]-2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one;hydrochloride |
InChI |
InChI=1S/C21H25NO3S.ClH/c1-13-11-16-19(26-13)10-7-14(20(16)23)12-22-17-8-9-18(21(17)24)25-15-5-3-2-4-6-15;/h2-6,11,14,17-18,21-22,24H,7-10,12H2,1H3;1H/t14?,17-,18-,21-;/m0./s1 |
InChI Key |
YOIOINQCJZQHPS-YDBXVIRUSA-N |
Isomeric SMILES |
CC1=CC2=C(S1)CCC(C2=O)CN[C@H]3CC[C@@H]([C@H]3O)OC4=CC=CC=C4.Cl |
Canonical SMILES |
CC1=CC2=C(S1)CCC(C2=O)CNC3CCC(C3O)OC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


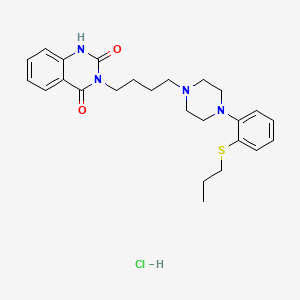
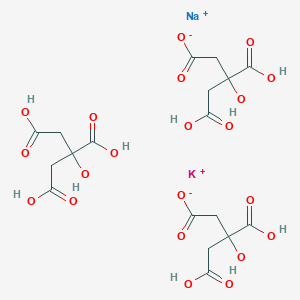
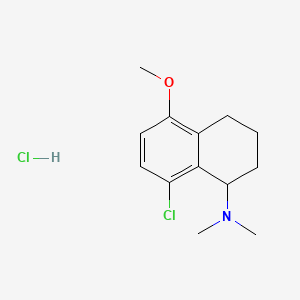
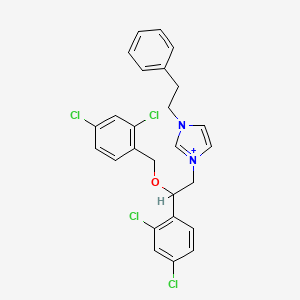
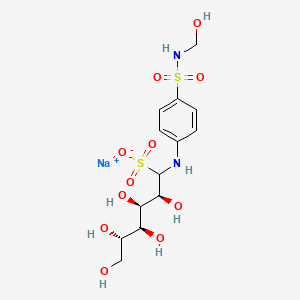
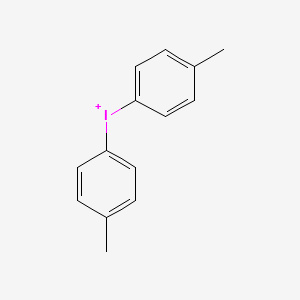
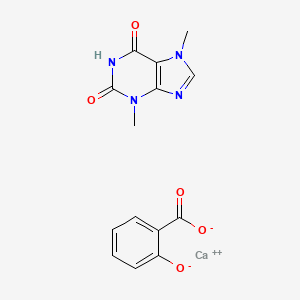
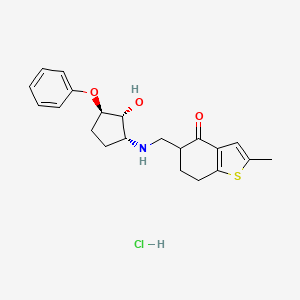
![Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate](/img/structure/B10859453.png)
